molecular formula C9H6Cl2O2 B6274538 (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid CAS No. 7312-27-8

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid

Cat. No.: B6274538
CAS No.: 7312-27-8
M. Wt: 217
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Description

(2E)-3-(3,4-Dichlorophenyl)prop-2-enoic acid is a synthetic organic compound characterized by its α,β-unsaturated carbonyl system (a prop-2-enoic acid backbone) linked to a 3,4-dichlorophenyl group . This structure places it within a family of compounds studied for their potential as valuable scaffolds in medicinal chemistry and drug discovery. Compounds featuring the α,β-unsaturated ketone or acid motif, such as chalcones, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects . The presence of the dichlorophenyl group is a common feature in bioactive molecules and can influence properties like lipophilicity and binding affinity to biological targets . Researchers are investigating this compound and its analogs primarily for its potential as an antibacterial agent. Structurally related chalcone derivatives have demonstrated the ability to inhibit bacterial growth and function as efflux pump inhibitors in resistant strains of Staphylococcus aureus , potentially reversing resistance to antibiotics like Ciprofloxacin . Furthermore, its core structure is of interest in cancer research, as similar α,β-unsaturated compounds are explored for their ability to inhibit key enzymes like human dihydrofolate reductase (hDHFR) or act as DNA-binding agents, disrupting synthesis in cancer cells . The compound is For Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7312-27-8

Molecular Formula

C9H6Cl2O2

Molecular Weight

217

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mol%) with a phase-transfer catalyst (PTC) and an organic base (triethylamine) in toluene under reflux. The general equation is:

3,4-Dichlorobromobenzene+CH2=CHCOORPd, PTC, base(3,4-Dichlorophenyl)CH=CHCOOR+HBr\text{3,4-Dichlorobromobenzene} + \text{CH}_2=\text{CHCOOR} \xrightarrow{\text{Pd, PTC, base}} \text{(3,4-Dichlorophenyl)CH=CHCOOR} + \text{HBr}

Key parameters from the patent include:

  • Reaction time : 30 minutes for 94.4% ester yield (GC assay)

  • Hydrolysis : 2M NaOH in ethanol at 80°C for 2 hours, followed by acidification with H₂SO₄ to pH 2

  • Overall yield : 96% after precipitation and purification

Table 1: Optimized HECK Coupling Parameters

ParameterValue
CatalystPd(OAc)₂ (0.02 mol%)
BaseTriethylamine
SolventToluene
TemperatureReflux (110–120°C)
Ester Yield94.4% (GC)
Acid Yield (Hydrolysis)96%

This method’s advantages include high efficiency, minimal palladium usage, and scalability. However, the cost of palladium catalysts and the need for anhydrous conditions may limit industrial adoption.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a base-catalyzed reaction between aryl aldehydes and malonic acid, is a classical route to cinnamic acids. For 3,4-dichlorocinnamic acid, 3,4-dichlorobenzaldehyde reacts with malonic acid in the presence of pyridine and piperidine.

Experimental Protocol

  • Reagents : 3,4-Dichlorobenzaldehyde (1 eq), malonic acid (1.2 eq), pyridine (solvent), piperidine (catalyst).

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Work-up : Acidification with HCl to precipitate the product.

The reaction proceeds via keto-enol tautomerism:

3,4-Cl2C6H3CHO+CH2(COOH)23,4-Cl2C6H3CH=CHCOOH+CO2+H2O\text{3,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{CH}2(\text{COOH})2 \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH} + \text{CO}2 + \text{H}2\text{O}

Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). A forum-derived method for 4-chlorocinnamic acid reported phase separation during NaOH-mediated work-up, suggesting analogous applicability for the 3,4-dichloro variant.

Perkin Reaction

The Perkin reaction, involving aryl aldehydes and acetic anhydride under basic conditions, offers an alternative pathway. While traditionally used for simpler cinnamic acids, modifications enable synthesis of halogenated derivatives.

Adapted Methodology

  • Reagents : 3,4-Dichlorobenzaldehyde (1 eq), acetic anhydride (2 eq), sodium acetate (1.5 eq).

  • Conditions : Reflux at 150°C for 4–6 hours.

  • Work-up : Dilution with water, neutralization with NaOH, and acidification with HCl.

The mechanism involves aldol condensation followed by dehydration:

3,4-Cl2C6H3CHO+(CH3CO)2O3,4-Cl2C6H3CH=CHCOOH+CH3COOH\text{3,4-Cl}2\text{C}6\text{H}3\text{CHO} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH} + \text{CH}_3\text{COOH}

Yields for this method are moderate (50–70%), with side products including unreacted aldehyde and diacetylated byproducts. A phase-separation technique described for 4-chlorocinnamic acid could enhance purity by isolating the product during aqueous work-up.

Hydrolysis of Cinnamate Esters

Cinnamate esters, synthesized via Fischer esterification or HECK coupling, are hydrolyzed to the free acid under acidic or basic conditions. A patent-described hydrolysis of butyl-3,4-difluorocinnamate provides a template:

  • Base Hydrolysis : 2M NaOH in ethanol at 80°C for 2 hours.

  • Acid Precipitation : Add H₂SO₄ to pH 2, yielding 99.8% pure acid (GC).

For 3,4-dichlorocinnamic acid, analogous conditions would involve:

3,4-Cl2C6H3CH=CHCOOR+NaOH3,4-Cl2C6H3CH=CHCOONa++ROH\text{3,4-Cl}2\text{C}6\text{H}3\text{CH=CHCOOR} + \text{NaOH} \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH=CHCOO}^- \text{Na}^+ + \text{ROH}
3,4-Cl2C6H3CH=CHCOONa++H2SO43,4-Cl2C6H3CH=CHCOOH+Na2SO4\text{3,4-Cl}2\text{C}6\text{H}3\text{CH=CHCOO}^- \text{Na}^+ + \text{H}2\text{SO}4 \rightarrow \text{3,4-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH} + \text{Na}2\text{SO}4

This method achieves near-quantitative yields (>95%) but requires high-purity ester precursors.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)CostScalability
HECK Coupling9699.8HighIndustrial
Claisen-Schmidt7095LowLab-scale
Perkin Reaction6090LowLab-scale
Ester Hydrolysis9599.5MediumIndustrial
  • HECK Coupling : Superior for large-scale production but constrained by palladium costs.

  • Claisen-Schmidt : Cost-effective for research but requires optimization to minimize byproducts.

  • Perkin Reaction : Limited by moderate yields but useful for academic settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)

Major Products

    Oxidation: Formation of 3,4-dichlorobenzoic acid

    Reduction: Formation of 3,4-dichlorophenylpropanol

    Substitution: Formation of 3,4-dichlorophenyl derivatives

Scientific Research Applications

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds

    Biology: Studied for its potential biological activity and interactions with enzymes

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Type and Position

Caffeic Acid
  • IUPAC Name: (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid
  • Key Features : Two hydroxyl groups at the 3,4-positions of the phenyl ring.
  • Molecular Weight : 180.16 g/mol .
  • Biological Activity : Exhibits antioxidant, antibacterial, and antiviral properties. Demonstrated inhibition of SARS-CoV-2 viral attachment to host cells .
  • Comparison : Unlike the dichlorophenyl derivative, caffeic acid’s hydroxyl groups enhance hydrogen-bonding capacity and radical scavenging, making it a potent antioxidant. The dichloro derivative’s lipophilicity may favor membrane permeability but reduce antioxidant efficacy .
trans-3,4-Difluorocinnamic Acid
  • IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid
  • Key Features : Fluorine atoms at 3,4-positions.
  • Molecular Weight : 184.14 g/mol .
  • Applications : Used in drug discovery for fluorinated building blocks. Fluorine’s electronegativity and small size improve metabolic stability and binding affinity in pharmaceuticals .
trans-4-Chlorocinnamic Acid
  • IUPAC Name: (2E)-3-(4-Chlorophenyl)prop-2-enoic acid
  • Key Features : Single chlorine substituent at the 4-position.
  • Molecular Formula : C₉H₇ClO₂ .
  • Comparison: Mono-chlorination reduces electron-withdrawing effects compared to the dichloro derivative. This may lower reactivity in Michael addition reactions or alter antimicrobial potency.
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic Acid
  • IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
  • Key Features : Methoxy (-OCH₃) groups at 3,4-positions.
  • Molecular Formula : C₁₁H₁₂O₄ .
  • Biological Activity : Methoxy groups are electron-donating, enhancing resonance stabilization. Used in studies on anti-inflammatory and anticancer agents .
  • Comparison : Methoxy substituents increase solubility in polar solvents compared to chlorine, which may affect bioavailability.

Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(2E)-3-(3,4-Dichlorophenyl)prop-2-enoic acid 3,4-Cl₂ C₉H₆Cl₂O₂ 233.05 (calculated) High lipophilicity; electron-deficient aryl ring
Caffeic acid 3,4-OH C₉H₈O₄ 180.16 Polar, strong antioxidant
trans-3,4-Difluorocinnamic acid 3,4-F₂ C₉H₆F₂O₂ 184.14 Enhanced metabolic stability
trans-4-Chlorocinnamic acid 4-Cl C₉H₇ClO₂ 182.60 Moderate reactivity
3,4-Dimethoxy derivative 3,4-OCH₃ C₁₁H₁₂O₄ 208.21 Improved solubility

Biological Activity

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, also known as 3-(3,4-dichlorophenyl)acrylic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

PropertyValue
CAS Number 7312-27-8
Molecular Formula C9H6Cl2O2
Molecular Weight 217 g/mol
Purity 95%

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways including:

  • Signal transduction
  • Gene expression
  • Metabolic processes

The dichlorophenyl group is believed to enhance the compound's reactivity and affinity for biological targets, which may contribute to its pharmacological effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. In a molecular docking study, it was shown to bind effectively to the active site of certain cancer-related enzymes, potentially leading to the inhibition of tumor growth. The presence of chlorine atoms in the phenyl ring may play a crucial role in enhancing its binding affinity compared to non-chlorinated analogs .

Antifungal Activity

This compound has also been evaluated for antifungal activity. Preliminary results indicate that it possesses significant inhibitory effects against various pathogenic fungi, suggesting its potential use as an antifungal agent .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in a peer-reviewed journal highlighted the ability of this compound to reduce inflammation markers in human cell lines. The results indicated a dose-dependent response with significant reductions observed at higher concentrations.
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that this compound can effectively bind to the active sites of enzymes involved in cancer metabolism. This binding is facilitated by hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme's active site .
  • Antifungal Screening :
    • In a screening study against several fungal strains, this compound demonstrated notable antifungal activity comparable to established antifungal agents like ketoconazole. The structure-activity relationship analysis indicated that the presence of dichloro substituents enhances its antifungal efficacy .

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting AldehydeBaseSolventTemp (°C)Yield (%)Purity (HPLC)
3,4-DichlorobenzaldehydeEtONaEthanol7865–70≥95%
3,4-DichlorobenzaldehydeK₂CO₃DMF10075–80≥98%

Basic: What analytical techniques are critical for confirming the (E)-configuration and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The trans (E) configuration is confirmed by a coupling constant J = 12–16 Hz between the α and β protons of the propenoic acid moiety .
    • ¹³C NMR : Distinct carbonyl (C=O) resonance at ~170 ppm and aromatic carbons (110–140 ppm) verify structure.
  • HPLC-MS : Retention time and molecular ion peak ([M-H]⁻ at m/z 243) confirm identity and purity (>95%).
  • X-ray Crystallography : Resolves stereochemistry unambiguously but requires high-quality single crystals .

Basic: How should researchers safely handle this compound given its potential hazards?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Respiratory Protection : For powder handling, use NIOSH-certified N95/P95 respirators to avoid inhalation of particulates .
  • Waste Disposal : Collect organic waste in labeled containers for incineration by licensed facilities .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) across studies be systematically addressed?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) to reduce inter-lab variability.
  • Compound Purity : Validate purity via HPLC and NMR before testing. Impurities like decarboxylated byproducts (e.g., 3,4-dichlorobenzoic acid) can skew results .
  • Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Data Normalization : Include positive controls (e.g., known enzyme inhibitors) in each experiment for cross-study comparability.

Advanced: What mechanistic insights guide the design of derivatives to enhance biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : The 3,4-dichloro substituents enhance electrophilicity, improving binding to target enzymes (e.g., tyrosine kinase inhibitors) .
    • Propenoic Acid Chain : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent interaction with thiol groups in enzymes .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like COX-2 or PPARγ. Modifications at the phenyl ring (e.g., methoxy vs. chloro) are modeled to optimize interactions.

Advanced: How can degradation pathways of this compound under experimental conditions be characterized?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors:
    • Oxidative : 3% H₂O₂ at 40°C for 24 hours. Monitor via HPLC for degradation products like 3,4-dichlorobenzoic acid .
    • Photolytic : UV light (254 nm) for 48 hours. Use LC-MS to identify photo-oxidation byproducts.
  • Kinetic Analysis : Plot degradation curves under varying pH (2–12) and temperatures (25–60°C) to determine Arrhenius parameters for shelf-life prediction .

Advanced: What strategies resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Batch Comparison : Analyze ¹H NMR spectra for consistent integration ratios (e.g., aromatic vs. vinyl protons). Variations suggest residual solvents or isomers.
  • Isolation of Byproducts : Use preparative TLC to isolate impurities. Characterize via HRMS and 2D NMR (COSY, HSQC) to identify structures .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and minimize batch-to-batch variability .

Advanced: How does the compound interact with biological membranes, and how is this assessed?

Methodological Answer:

  • Lipophilicity Measurement : Determine logP values via shake-flask method (octanol/water partition). High logP (>3) suggests membrane permeability .
  • Caco-2 Cell Assays : Assess permeability in vitro. A Papp value >1 × 10⁻⁶ cm/s indicates good absorption potential.
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict passive diffusion or transporter-mediated uptake .

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